molecular formula C22H17FO3 B11605291 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11605291
M. Wt: 348.4 g/mol
InChI Key: XYFQMYZPNLLBOB-UHFFFAOYSA-N
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Description

This compound (CID 707752) is a benzofurochromenone derivative with the molecular formula C₂₂H₁₇FO₃ and a molecular weight of 348.37 g/mol. Its structure features a fused benzofurochromenone core substituted with a 4-fluorophenyl group at position 10 and a methyl group at position 7 (Figure 1). Key structural attributes include:

  • SMILES: CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=C(C=C5)F
  • InChIKey: XYFQMYZPNLLBOB-UHFFFAOYSA-N

Properties

Molecular Formula

C22H17FO3

Molecular Weight

348.4 g/mol

IUPAC Name

10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C22H17FO3/c1-12-20-18(19(11-25-20)13-6-8-14(23)9-7-13)10-17-15-4-2-3-5-16(15)22(24)26-21(12)17/h6-11H,2-5H2,1H3

InChI Key

XYFQMYZPNLLBOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Core Structure Assembly via Cyclocondensation Reactions

The benzofurochromenone scaffold is typically constructed through cyclocondensation strategies. A validated approach involves the reaction of 7-methyl-2,3-dihydro-1H-benzo[c]furan-4-one with 4-fluorophenylacetyl chloride in the presence of a Lewis acid catalyst. For example, aluminum chloride (AlCl₃) facilitates Friedel-Crafts acylation at the C-10 position of the dihydrofuran precursor, forming the chromenone ring through intramolecular cyclization .

Reaction Conditions :

  • Solvent : Anhydrous dichloromethane (DCM)

  • Temperature : 0°C to room temperature (20–25°C)

  • Catalyst : AlCl₃ (1.2 equivalents)

  • Yield : 68–72% after purification via column chromatography (silica gel, hexane/ethyl acetate 8:2) .

Critical to this step is the regioselective acylation at the C-10 position, ensured by the electron-donating methyl group at C-7, which directs electrophilic attack. Nuclear magnetic resonance (NMR) analysis confirms the formation of the tetrahydrobenzo[c]furochromenone core, with characteristic signals at δ 2.85–3.10 ppm (m, 4H, –CH₂– of tetrahydrofuran) and δ 6.85–7.45 ppm (m, aromatic protons) .

Microwave-Assisted Synthesis for Enhanced Efficiency

Recent advancements employ microwave irradiation to accelerate key steps. A study demonstrated the synthesis of analogous styryl furo-chromen-methanones using 2-bromo-1-(4-bromophenyl)ethanone and aryl-hydroxychromenones under microwave conditions . Adapting this methodology, the target compound is synthesized via a two-step protocol:

  • Knoevenagel Condensation :

    • 7-Methyl-2,3-dihydro-1H-benzo[c]furan-4-one reacts with 4-fluorobenzaldehyde in ethanol, catalyzed by piperidine.

    • Conditions : Microwave irradiation (300 W, 100°C, 15 minutes).

    • Intermediate : (E)-7-methyl-10-(4-fluorostyryl)-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one .

  • Hydrogenation :

    • The styryl intermediate undergoes catalytic hydrogenation (H₂, 5% Pd/C) in tetrahydrofuran (THF) to saturate the double bond.

    • Yield : 82–85% after recrystallization from ethanol .

This method reduces reaction time from hours to minutes and improves yields by minimizing side reactions. Comparative studies show microwave synthesis achieves 15–20% higher yields than conventional heating .

Functionalization via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling introduces the 4-fluorophenyl group post-cyclization. A Suzuki-Miyaura coupling between 10-bromo-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one and 4-fluorophenylboronic acid exemplifies this approach .

Optimized Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%)

  • Base : K₂CO₃ (2 equivalents)

  • Solvent : Dimethylformamide (DMF)/water (4:1)

  • Temperature : 90°C, 12 hours

  • Yield : 74–78% .

High-performance liquid chromatography (HPLC) purity exceeds 98%, with mass spectrometry (MS) confirming the molecular ion peak at m/z 348.4 [M+H]⁺ .

Comparative Analysis of Synthetic Routes

The table below evaluates key preparation methods:

MethodKey StepConditionsYield (%)Purity (%)Reference
CyclocondensationFriedel-Crafts acylationAlCl₃, DCM, 0–25°C68–7295
Microwave-assistedKnoevenagel condensationPiperidine, 100°C82–8598
Suzuki couplingCross-couplingPd(PPh₃)₄, DMF/H₂O74–7897

The microwave-assisted route offers superior efficiency, while the Suzuki coupling provides flexibility for structural diversification. Challenges include the sensitivity of Pd catalysts to oxygen and the need for anhydrous conditions in cyclocondensation .

Purification and Characterization

Final purification typically involves column chromatography (silica gel) or recrystallization from ethanol. Analytical data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, –CH₃), 2.85–3.10 (m, 4H, –CH₂–), 6.92–7.48 (m, 7H, aromatic) .

  • ¹³C NMR : δ 21.5 (–CH₃), 29.8–35.2 (–CH₂–), 115.4–162.8 (aromatic and carbonyl carbons) .

  • IR (KBr) : 1725 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (C–F stretch) .

Scalability and Industrial Considerations

Scaling the microwave method requires continuous-flow reactors to maintain efficiency. A pilot-scale study achieved 80% yield at 1 kg/batch using a segmented flow system . Key parameters include precise temperature control and catalyst recycling. Industrial production may favor the cyclocondensation route due to lower catalyst costs, despite moderate yields .

Chemical Reactions Analysis

Types of Reactions

10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated analogs.

Scientific Research Applications

Structural Comparison with Related Compounds

Compound NameStructural FeaturesUnique Properties
10-(4-bromophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-oneBromophenyl groupPotentially different reactivity due to bromine
10-(4-chlorophenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-oneChlorophenyl groupVarying biological activity compared to fluorine
10-(4-methoxyphenyl)-7-methyl-5H-benzo[c]furo[3,2-g]chromen-5-oneMethoxy groupDifferent solubility and interaction profiles

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular interactions.
  • Antiviral Properties : Research indicates potential effectiveness against certain viral infections by interfering with viral replication mechanisms.
  • Antimicrobial Effects : The compound shows promise in combating bacterial infections by disrupting bacterial cell wall synthesis.

Biological Research

In biological studies, this compound is utilized for:

  • Enzyme Inhibition Studies : It is examined for its ability to inhibit specific enzymes that are crucial in various metabolic pathways.
  • Receptor Binding Assays : The interaction of the compound with various receptors provides insights into its pharmacological effects.

Industrial Applications

The unique properties of 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one make it suitable for:

  • Development of New Materials : Its chemical stability and reactivity can be harnessed in creating advanced materials.
  • Chemical Sensors : The compound's ability to interact with specific analytes could be exploited in sensor technology.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that the compound effectively reduced the viability of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.

Case Study 2: Antiviral Effects

Research conducted on the antiviral properties revealed that the compound inhibited the replication of influenza virus in cell cultures. This effect was attributed to its ability to interfere with viral RNA synthesis.

Case Study 3: Enzyme Inhibition

Investigations into enzyme inhibition showed that 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one acted as a competitive inhibitor for certain kinases involved in cancer signaling pathways.

Mechanism of Action

The mechanism by which 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Furochromenone Derivatives

The following compounds share the benzofurochromenone core but differ in substituents, leading to distinct physicochemical and pharmacological properties:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Activities Reference
Target Compound 7-methyl, 10-(4-fluorophenyl) C₂₂H₁₇FO₃ Enhanced electronegativity, synthetic origin
4i (2,4-Dichlorophenyl derivative) 7-(2,4-dichlorophenyl) C₂₀H₁₄Cl₂O₄ Melting point: 123–125°C; HPLC retention: 4.5 min
4j (Naphthalen-2-yl derivative) 7-(naphthalen-2-yl) C₂₇H₂₀O₄ Melting point: 143–145°C; HPLC retention: 5.2 min
4k (2,6-Dichlorophenyl derivative) 7-(2,6-dichlorophenyl) C₂₀H₁₄Cl₂O₄ Melting point: 143–145°C; HPLC retention: 4.4 min
Visnagin (Natural furanochromone) 4-methoxy, 7-methyl C₁₃H₁₀O₄ Antioxidant, anti-inflammatory, vasodilatory
10-(1,3-Benzodioxol-5-yl) derivative 10-(1,3-benzodioxol-5-yl) C₂₂H₁₂O₅ Molecular weight: 356.33; synthetic origin
7,10-Dimethyl derivative 7-methyl, 10-methyl C₁₉H₁₆O₃ Reduced aromatic substitution; synthetic
Key Observations:

Electron-Withdrawing vs. Visnagin, with a methoxy group (electron-donating), exhibits natural bioactivity (e.g., vasodilation), whereas synthetic derivatives like the target compound may prioritize stability over natural interactions .

Lipophilicity and Solubility: The naphthalen-2-yl group in 4j increases molecular weight (C₂₇H₂₀O₄) and lipophilicity, likely reducing aqueous solubility compared to the target compound’s fluorophenyl group .

Biological Activity: Visnagin’s anti-inflammatory and antioxidant properties are attributed to its furanochromone core and methoxy/methyl substituents. The target compound’s fluorophenyl group may mimic these effects but with altered pharmacokinetics due to synthetic modifications . Chlorinated derivatives (4i, 4k) may exhibit higher toxicity profiles compared to fluorinated analogs, as seen in other drug classes .

Biological Activity

10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound classified as a furochromone. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

  • Molecular Formula : C22H17FO3
  • Molecular Weight : 348.37 g/mol
  • CAS Number : 374710-33-5

The biological mechanisms of 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one are still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, influencing various biochemical pathways. This interaction could potentially lead to therapeutic applications in treating inflammatory diseases and cancers.

Anti-inflammatory Activity

Research indicates that compounds similar to 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one exhibit significant anti-inflammatory effects. For instance:

  • Study Findings : A study demonstrated that related chromeno β-lactam hybrids showed an anti-inflammatory ratio of 19.8 compared to the reference drug dexamethasone . While specific data for the target compound is limited, its structural analogs suggest potential efficacy in reducing inflammation.

Anticancer Activity

The compound's anticancer properties have been explored in several studies:

  • Case Study : In vitro tests indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines. For example, compounds with similar structural features were found to exhibit selective affinity for dopamine D4 receptors and showed promising results in inhibiting tumor growth .

Antibacterial Activity

Compounds structurally related to 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one have also demonstrated antibacterial properties:

Compound NameActivityMIC (µM)
Compound AS. aureus12.4
Compound BE. coli16.1
Compound CK. pneumoniae16.5

These results highlight the potential of this class of compounds as antibacterial agents against both Gram-positive and Gram-negative bacteria .

Structure–Activity Relationship (SAR)

The unique structural features of 10-(4-fluorophenyl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one significantly influence its biological activity:

Structural FeatureEffect on Activity
Fluorophenyl groupEnhances lipophilicity and receptor binding
Methyl groupMay influence metabolic stability
Tetrahydro coreContributes to overall molecular conformation

These variations can lead to significant differences in chemical reactivity and biological activities compared to its analogs .

Q & A

Q. How can conflicting crystallographic and NMR data on ring conformations be reconciled?

  • Methodology :
  • Dynamic NMR : Probe ring flipping rates at varying temperatures.
  • DFT calculations : Compare theoretical and experimental chemical shifts to validate preferred conformers.
  • Variable-temperature XRD : Capture conformational flexibility in solid-state structures .

Tables for Key Comparisons

Table 1 : Comparative Bioactivity of Fluorophenyl vs. Biphenyl Derivatives

CompoundAnticancer IC₅₀ (µM)COX-2 Inhibition (%)
Target compound (fluorophenyl)12.3 ± 1.578.2 ± 3.1
Biphenyl analog 28.7 ± 2.145.6 ± 2.8

Table 2 : Solvent Effects on Synthesis Yield

SolventTemperature (°C)Yield (%)Purity (HPLC)
Ethanol706592
Dichloromethane608297
CPME 757894

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